

Application Notes and Protocols: Propylene Glycol Dicaprylate/Dicaprate in Veterinary Drug Compounding

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Propylene Glycol Dicaprylate/Dicaprate (PGD)

Propylene Glycol Dicaprylate/Dicaprate (PGD), often referred to by trade names such as Miglyol® 840, is a versatile excipient used in the pharmaceutical and veterinary compounding industries. It is an ester of propylene glycol and a mixture of caprylic (C8) and capric (C10) acids derived from vegetable sources. Its unique physicochemical properties make it a valuable tool for formulating a wide range of veterinary drug products, particularly for active pharmaceutical ingredients (APIs) with poor solubility.

Key Properties:

- Excellent Solubilizing Agent: PGD is an effective solvent for many lipophilic drugs, enhancing their dissolution and potential bioavailability.
- High Stability: It exhibits high resistance to oxidation, contributing to the stability of the final formulation.
- Penetration Enhancer: In topical and transdermal formulations, PGD can facilitate the penetration of drugs through the skin barrier.



 Biocompatible Carrier: It is generally recognized as safe for use in various routes of administration, including oral, injectable, and topical applications.[1]

Applications in Veterinary Drug Compounding

PGD is utilized across various dosage forms in veterinary medicine to improve drug delivery and efficacy.

- Oral Formulations: It serves as a lipid-based carrier in oral pastes and drenches, particularly for poorly water-soluble drugs. This can lead to improved absorption and bioavailability.
- Injectable Formulations: PGD is used as a biocompatible, non-aqueous vehicle for subcutaneous and intramuscular injections. It is particularly useful for creating stable suspensions of drugs like cefovecin.
- Topical/Pour-on Formulations: Its properties as a solvent and penetration enhancer make it an ideal component in pour-on and spot-on treatments for ectoparasiticides like ivermectin, facilitating the delivery of the API through the skin.

Data Presentation

Table 1: Solubility of Veterinary Drugs

The following table summarizes the solubility of selected veterinary drugs. It is important to note that solubility in **Propylene Glycol Dicaprylate**/Dicaprate is not always readily available in public literature and often requires experimental determination.



Active Pharmaceutica I Ingredient (API)	Drug Class	Solubility in PGD (mg/mL)	Solubility in Other Solvents (mg/mL)	Reference
Ivermectin	Antiparasitic	Data not available; used in pour-on formulations suggesting good solubility.	Slightly soluble in water; Soluble in propylene glycol.	[2]
Cefovecin Sodium	Antibiotic (Cephalosporin)	Used as a suspension vehicle, indicating low solubility of the crystalline form.	Data not available.	
Praziquantel	Anthelmintic	Data not available.	0.4 in water; ~10 in ethanol; ~20 in DMSO.	[3][4][5]
Fipronil	Insecticide	Data not available.	0.0019 in water; 545.9 in acetone.	[6]

Note: The solubility data presented is for illustrative purposes and should be confirmed experimentally for specific formulation development.

Table 2: Stability of Veterinary Drug Formulations

This table provides an overview of the stability of veterinary drugs in formulations, with a focus on the potential for PGD to enhance stability. Stability is highly formulation-dependent.



Active Pharmaceut ical Ingredient (API)	Formulation Type	Vehicle	Stability Conditions	Key Findings	Reference
Cefovecin Sodium	Injectable Suspension	Propylene Glycol Dicaprylate/D icaprate	Refrigerated (2-8°C)	Reconstituted solution is stable for 56 days.	[7][8]
Ivermectin	Pour-on Solution	Propylene Glycol	Room Temperature	Stable under normal conditions.	[1][9][10]
Amoxicillin	Oral Suspension	Aqueous	Room Temperature (25°C)	Significant degradation after 3 days.	[11]
Amoxicillin	Oral Suspension	Aqueous	Refrigerated (4°C)	More stable than at room temperature, but still degrades over time.	[11]

Note: Stability studies are crucial for each new formulation and should be conducted according to VICH guidelines.

Table 3: Bioavailability of Veterinary Drugs in Different Formulations

This table presents pharmacokinetic parameters for veterinary drugs in formulations that may include PGD, highlighting its potential impact on bioavailability.



Active Pharmac eutical Ingredien t (API)	Animal Species	Formulati on	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Referenc e
Ivermectin (Pour-on)	Cattle	Formulatio n with Propylene Glycol	110	40	9750	[12][13]
Ivermectin (Pour-on)	Cattle	Formulatio n without Propylene Glycol	100	40	9330	[12][13]
Doramectin (Pour-on)	Cattle	Not specified	12.2	103.2	4032	[14]
Ivermectin (Pour-on)	Cattle	Not specified	12.2	81.6	2772	[14]

Note: Bioavailability is influenced by numerous factors including the specific formulation, animal species, and route of administration. Direct comparative studies are essential.

Experimental Protocols

Protocol 1: Determination of Drug Solubility in Propylene Glycol Dicaprylate/Dicaprate

Objective: To determine the saturation solubility of a veterinary API in PGD.

Materials:

- · Active Pharmaceutical Ingredient (API) powder
- Propylene Glycol Dicaprylate/Dicaprate (PGD)
- Analytical balance



- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector
- Appropriate HPLC column and mobile phase for the API
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)

Methodology:

- Preparation of Standard Solutions: Prepare a series of standard solutions of the API in a suitable solvent (e.g., methanol, acetonitrile) at known concentrations to create a calibration curve.
- Sample Preparation: a. Add an excess amount of the API powder to a known volume (e.g., 1 mL) of PGD in a sealed vial. b. Vortex the mixture vigorously for 2 minutes to ensure thorough wetting of the powder.
- Equilibration: a. Place the vials in a thermostatic shaker set at a controlled temperature (e.g., 25°C or 37°C). b. Shake the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
- Separation of Undissolved Solid: a. Centrifuge the vials at a high speed (e.g., 10,000 rpm)
 for 15 minutes to pellet the undissolved API.
- Sample Dilution and Analysis: a. Carefully withdraw a known aliquot of the clear supernatant.
 b. Dilute the aliquot with a suitable solvent to a concentration within the range of the HPLC calibration curve. c. Filter the diluted sample through a syringe filter into an HPLC vial. d.
 Inject the sample into the HPLC system and record the peak area.
- Calculation: a. Using the calibration curve, determine the concentration of the API in the diluted sample. b. Back-calculate the original concentration in the PGD to determine the



saturation solubility in mg/mL.

Protocol 2: Accelerated Stability Study of a Veterinary Formulation in PGD

Objective: To assess the stability of a veterinary drug formulated in PGD under accelerated conditions.

Materials:

- Test formulation (API in PGD)
- Control formulation (if applicable)
- Stability chambers set at accelerated conditions (e.g., 40°C / 75% RH)
- HPLC system
- Appropriate analytical methods for API quantification and degradation product analysis
- Viscometer, pH meter, and other relevant physical testing equipment

Methodology:

- Initial Analysis (Time 0): a. Analyze multiple samples of the initial formulation for API content, presence of degradation products, physical appearance (color, clarity, phase separation), viscosity, and pH (if applicable).
- Sample Storage: a. Place a sufficient number of samples of the formulation in the stability chamber.
- Time-Point Analysis: a. At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples from the stability chamber. b. Allow the samples to equilibrate to room temperature. c. Perform the same analytical tests as in the initial analysis.
- Data Evaluation: a. Compare the results at each time point to the initial data. b. Determine the rate of degradation of the API and the formation of any degradation products. c. Evaluate any changes in the physical properties of the formulation. d. The shelf-life can be



extrapolated based on the degradation kinetics, following relevant regulatory guidelines (e.g., VICH).[15]

Protocol 3: In Vivo Bioavailability Study of a Pour-on Formulation in Cattle

Objective: To compare the bioavailability of a novel pour-on formulation containing PGD with a reference product.

Materials:

- Test and reference pour-on formulations
- Clinically healthy cattle of a specific breed, weight, and age range
- Blood collection tubes (e.g., heparinized)
- Centrifuge
- Analytical method (e.g., LC-MS/MS) for quantifying the drug in plasma
- Data analysis software for pharmacokinetic modeling

Methodology:

- Animal Selection and Acclimatization: a. Select a suitable number of cattle and acclimatize them to the study conditions. b. Perform a health check to ensure all animals are healthy.
- Study Design: a. Employ a parallel or crossover study design. b. Randomly assign animals to treatment groups (Test formulation vs. Reference formulation).
- Dosing: a. Accurately weigh each animal to determine the correct dose. b. Apply the pour-on formulation along the dorsal midline of the animal as per the product instructions.
- Blood Sampling: a. Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336 hours) post-dosing.



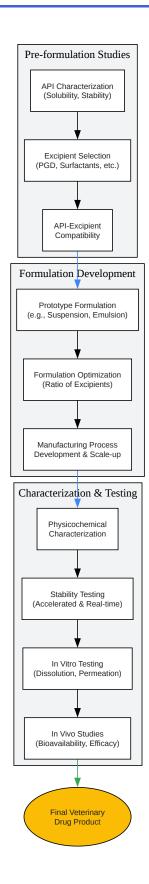




- Plasma Preparation and Storage: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples frozen (e.g., -80°C) until analysis.
- Sample Analysis: a. Analyze the plasma samples to determine the drug concentration using a validated analytical method.
- Pharmacokinetic Analysis: a. Plot the mean plasma concentration-time profiles for each formulation. b. Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). c. Perform statistical analysis to compare the parameters between the test and reference formulations to assess bioequivalence.

Visualization of Workflows and Mechanisms

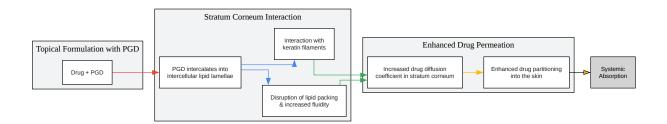




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Caption: Formulation development workflow for a veterinary drug using PGD.





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Caption: Mechanism of skin penetration enhancement by PGD.

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